molecular formula C36H67N5O B15181753 N-(14-Methyl-3,6,9,12-tetrakis(2-methylallyl)-3,6,9,12-tetraazapentadec-14-en-1-yl)octanamide CAS No. 99670-33-4

N-(14-Methyl-3,6,9,12-tetrakis(2-methylallyl)-3,6,9,12-tetraazapentadec-14-en-1-yl)octanamide

Cat. No.: B15181753
CAS No.: 99670-33-4
M. Wt: 585.9 g/mol
InChI Key: WAKUGLRZLBUONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(14-Methyl-3,6,9,12-tetrakis(2-methylallyl)-3,6,9,12-tetraazapentadec-14-en-1-yl)octanamide is a structurally complex organic compound characterized by a linear tetraazapentadecane backbone substituted with four 2-methylallyl groups and an octanamide moiety. Its nomenclature follows IUPAC guidelines for assemblies of identical units, emphasizing the positioning of substituents and the unsaturated bond at the 14-en position . The compound’s design suggests applications in coordination chemistry or biomolecular interactions due to its nitrogen-rich framework and lipophilic substituents, which may enhance membrane permeability or metal-binding capacity.

Properties

CAS No.

99670-33-4

Molecular Formula

C36H67N5O

Molecular Weight

585.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[bis(2-methylprop-2-enyl)amino]ethyl-(2-methylprop-2-enyl)amino]ethyl-(2-methylprop-2-enyl)amino]ethyl-(2-methylprop-2-enyl)amino]ethyl]octanamide

InChI

InChI=1S/C36H67N5O/c1-12-13-14-15-16-17-36(42)37-18-19-38(26-31(2)3)20-21-39(27-32(4)5)22-23-40(28-33(6)7)24-25-41(29-34(8)9)30-35(10)11/h2,4,6,8,10,12-30H2,1,3,5,7,9,11H3,(H,37,42)

InChI Key

WAKUGLRZLBUONI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCN(CCN(CCN(CCN(CC(=C)C)CC(=C)C)CC(=C)C)CC(=C)C)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 309-007-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control .

Industrial Production Methods: In industrial settings, the production of EINECS 309-007-6 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: EINECS 309-007-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: The reactions involving EINECS 309-007-6 typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of EINECS 309-007-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals .

Scientific Research Applications

EINECS 309-007-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug formulations. Additionally, in industry, EINECS 309-007-6 is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of EINECS 309-007-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Linear Tetraaza Frameworks

  • N,N-Dimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine (C₁₂H₃₂N₆): This compound shares a linear tetraazatetradecane backbone but lacks the methylallyl and octanamide groups. Its molecular weight (260.43 g/mol) is significantly lower, and its dimethylamino termini reduce steric bulk compared to the methylallyl substituents in the target compound. This structural simplicity may limit its utility in applications requiring robust metal coordination or hydrophobicity .
  • Macrocyclic Analogues (e.g., 1,4,7,10-Tetraazacyclododecane-N,N,N,N-tetraacetic acid): Macrocyclic ligands, such as those studied by Clarke and Martell (1991), exhibit higher thermodynamic stability with metal ions due to the preorganized cyclic structure.

Functionalized Derivatives with Lipophilic Substituents

  • Thulium Complex of 1,4,7,10-Tetrakis{[N-(1H-imidazol-2-yl)-carbamoyl]methyl}-1,4,7,10-tetraazacyclododecane :
    This macrocycle, functionalized with imidazole-carbamoyl groups, demonstrates high paraCEST (Chemical Exchange Saturation Transfer) activity as a contrast agent. Unlike the target compound’s methylallyl groups, the imidazole derivatives enhance water solubility and specificity for lanthanide coordination, highlighting how substituent choice dictates application-specific performance .

  • (3S,6S,7S,9S,12S)-7-Hydroxy-N¹,N¹⁴-dimethyl-...tetraazatetradecanediamide (C₄₆H₆₆N₈O₅S₂): This stereochemically complex derivative (MW: 899.27 g/mol) incorporates thiazolyl and phenylmethyl groups, enabling diverse non-covalent interactions. Its branched architecture contrasts with the linearity of the target compound, suggesting divergent pharmacokinetic behaviors, such as altered bioavailability or binding kinetics .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
N-(14-Methyl-3,6,9,12-tetrakis(2-methylallyl)-3,6,9,12-tetraazapentadec-14-en-1-yl)octanamide Not explicitly provided Estimated >500 Linear tetraazapentadecane; four 2-methylallyl groups; octanamide terminus Hypothesized for metal coordination or membrane interaction due to lipophilic groups
N,N-Dimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine C₁₂H₃₂N₆ 260.43 Linear tetraazatetradecane; dimethylamino termini Potential as a chelating agent with reduced steric hindrance
1,4,7,10-Tetraazacyclododecane-N,N,N,N-tetraacetic acid C₁₆H₂₈N₄O₈ 404.42 Macrocyclic; four acetic acid groups High thermodynamic stability with lanthanides (log K ~16–18 for Gd³⁺)
Thulium Complex of Tetrakis(imidazol-carbamoyl)macrocycle Not explicitly provided Not provided Macrocyclic; imidazole-carbamoyl substituents paraCEST contrast agent with high water solubility and metal specificity

Research Findings and Implications

  • Coordination Chemistry : The target compound’s linear tetraaza backbone and methylallyl groups may enable moderate metal-binding affinity, though stability constants are likely lower than those of macrocyclic analogues (e.g., log K values for 1,4,7,10-tetraazacyclododecane derivatives exceed 16 for Gd³⁺ ).
  • Synthetic Challenges : The compound’s structural complexity, including unsaturated bonds and multiple substituents, poses challenges in regioselective synthesis and purification, contrasting with simpler linear or macrocyclic derivatives .

Q & A

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal methods (e.g., flow cytometry vs. MTT assay) to cross-validate results. Meta-analysis of literature data identifies confounding variables (e.g., solvent polarity, cell line variability) .

Methodological Integration

Q. What interdisciplinary approaches combine chemical engineering and synthetic chemistry to scale up production?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates. Process simulation (Aspen Plus) optimizes solvent recovery and energy efficiency. Continuous-flow reactors enhance reproducibility for multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.